2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole moiety, a fluorinated phenyl group, and a chromeno-pyrrole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be achieved through a multi-step process involving the formation of the benzothiazole ring, followed by the introduction of the fluorinated phenyl group and the chromeno-pyrrole structure. Common synthetic methods include:
Knoevenagel Condensation: This reaction involves the condensation of 1,3-thiazolidine-2,4-dione with aromatic aldehydes in the presence of a base such as piperidine.
Diazo-Coupling Reaction: This method involves the coupling of benzothiazole derivatives with diazonium salts at low temperatures.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Techniques such as microwave irradiation and one-pot multicomponent reactions can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as Dess-Martin periodinane to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole and phenyl rings.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane at ambient temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted benzothiazoles, fluorinated phenyl derivatives, and chromeno-pyrrole compounds.
Scientific Research Applications
2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It is investigated for its antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in bacterial cell wall synthesis, such as DprE1 in Mycobacterium tuberculosis.
Pathways Involved: It disrupts the synthesis of essential biomolecules, leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide
- 4-(3,6-dimethyl-1,3-benzothiazol-3-ium-2-yl)-N,N-dimethylaniline
Uniqueness
2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of a benzothiazole moiety with a fluorinated phenyl group and a chromeno-pyrrole structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H17FN2O3S |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-7-fluoro-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H17FN2O3S/c1-13-10-14(2)21-19(11-13)33-26(28-21)29-22(15-6-4-3-5-7-15)20-23(30)17-12-16(27)8-9-18(17)32-24(20)25(29)31/h3-12,22H,1-2H3 |
InChI Key |
IUEUJTFGYXTEAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3C(C4=C(C3=O)OC5=C(C4=O)C=C(C=C5)F)C6=CC=CC=C6)C |
Origin of Product |
United States |
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